3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl alcohol
Overview
Description
3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl alcohol is a chemical compound with the molecular formula C8H5ClF4O. It is a member of the aryl halides class and is known for its unique combination of chlorine, fluorine, and trifluoromethyl groups attached to a benzyl alcohol structure. This compound is used as an intermediate in the synthesis of various organic and pharmaceutical molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
There are several methods for synthesizing 3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl alcohol. One common method involves the reaction of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl chloride with water or alcohols. Another method includes the reduction of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde using sodium borohydride.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The reaction conditions often include the use of solvents, catalysts, and temperature control to optimize the reaction rate and product formation.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl alcohol undergoes various types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding benzyl chloride or benzyl fluoride.
Substitution: The chlorine or fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products Formed
Oxidation: 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde or 3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid.
Reduction: 3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl chloride or 3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl fluoride.
Substitution: Various substituted benzyl alcohol derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl alcohol has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic uses in drug development.
Industry: Utilized in the production of agrochemicals, materials science, and other industrial applications.
Mechanism of Action
The mechanism of action of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl alcohol involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, leading to improved binding affinity and potency towards its targets . The compound may exert its effects through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with proteins and enzymes.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-fluoro-3-(trifluoromethyl)benzyl alcohol: Similar structure but with different positions of chlorine and fluorine atoms.
3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde: The aldehyde derivative of the compound.
3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl chloride: The chloride derivative of the compound.
Uniqueness
3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl alcohol is unique due to its specific combination of chlorine, fluorine, and trifluoromethyl groups attached to a benzyl alcohol structure. This unique combination imparts distinct chemical and physical properties, making it valuable in various synthetic and research applications .
Properties
IUPAC Name |
[3-chloro-2-fluoro-5-(trifluoromethyl)phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF4O/c9-6-2-5(8(11,12)13)1-4(3-14)7(6)10/h1-2,14H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXEZAXDRQCONER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CO)F)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378688 | |
Record name | [3-Chloro-2-fluoro-5-(trifluoromethyl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30378688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
261763-05-7 | |
Record name | [3-Chloro-2-fluoro-5-(trifluoromethyl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30378688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 261763-05-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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